molecular formula C7H14N2 B13305614 2,5-Diazaspiro[3.5]nonane

2,5-Diazaspiro[3.5]nonane

Cat. No.: B13305614
M. Wt: 126.20 g/mol
InChI Key: ASAXTPDZLSFQSX-UHFFFAOYSA-N
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Description

Historical Context of Azaspirocyclic Chemistry

The study of spirocyclic compounds has a history that parallels the development of modern organic chemistry. While the concept of spiro-compounds was established in the late 19th and early 20th centuries, the deliberate synthesis and investigation of their nitrogen-containing counterparts, azaspirocycles, gained significant momentum in the latter half of the 20th century. This increased interest was largely driven by the discovery of natural products containing azaspirocyclic motifs and the burgeoning field of medicinal chemistry.

Early research often focused on the synthesis of these complex structures, which presented considerable stereochemical challenges. As synthetic methodologies became more sophisticated, chemists were better able to access a wider variety of azaspirocyclic scaffolds. The development of techniques like multicomponent reactions and ring-closing metathesis has provided more efficient pathways to these compounds nih.gov. A notable publication in 2010 highlighted the synthesis of various azaspirocycles and their evaluation in drug discovery, underscoring their growing importance nih.govethz.ch. This work demonstrated that heteroatom-substituted spiro[3.3]heptanes, a related family, exhibited favorable properties such as higher aqueous solubility and metabolic stability compared to their non-spirocyclic analogues .

Significance of Spirocyclic Motifs in Advanced Organic and Medicinal Chemistry Research

The introduction of spirocyclic motifs into molecular design is a strategic approach to modulate the properties of a compound. The inherent three-dimensionality of spirocycles offers a distinct advantage over flat, aromatic systems, allowing for a more precise spatial arrangement of functional groups. This can lead to enhanced binding affinity and selectivity for biological targets.

In medicinal chemistry, the incorporation of azaspirocyclic scaffolds is often part of a strategy to improve a drug candidate's profile. These motifs can influence several key parameters:

Physicochemical Properties: Azaspirocycles can increase the fraction of sp³-hybridized carbons in a molecule. This often leads to improved solubility and reduced lipophilicity, which are desirable attributes for drug candidates.

Metabolic Stability: The rigid spirocyclic core can shield parts of the molecule from metabolic enzymes, potentially increasing the compound's half-life in the body .

Novelty and Patentability: The unique structures of azaspirocycles provide access to novel chemical space, which is crucial for the development of new intellectual property.

Bioisosteric Replacement: Azaspirocyclic fragments can serve as bioisosteres for more common ring systems like piperidines or cyclohexanes. For instance, 2-azaspiro[3.3]heptane has been successfully used as a piperidine (B6355638) mimic, leading to compounds with enhanced properties univ.kiev.ua.

The utility of these systems is evident in their application as versatile building blocks for creating libraries of compounds for high-throughput screening and in the synthesis of complex natural products nih.govacs.org.

Structural Principles and Topological Characteristics of 2,5-Diazaspiro[3.5]nonane and Related Scaffolds

This compound is a specific azaspirocycle featuring a four-membered azetidine (B1206935) ring and a six-membered piperidine ring sharing a common carbon atom. The nitrogen atoms are located at positions 2 and 5 of the spirocyclic system.

Structural Features:

Spiro Center: The central spiro atom is a quaternary carbon, which creates a point of high rigidity and forces the two rings into roughly perpendicular planes.

Ring Strain: The azetidine ring possesses significant ring strain due to its four-membered structure, which can influence the reactivity of the adjacent functional groups.

Conformational Rigidity: The piperidine ring can adopt a chair or boat conformation, but the fusion to the azetidine ring restricts its conformational flexibility compared to a simple piperidine. This defined three-dimensional shape is a key feature for its use in rational drug design.

While detailed experimental data for the parent this compound is sparse in the public domain, its properties can be inferred from its more commonly studied derivatives, such as its Boc-protected forms. For example, tert-butyl this compound-5-carboxylate is a well-documented chemical building block nih.govchemshuttle.comchemicalbook.combldpharm.comsigmaaldrich.com.

Below is a table of computed physicochemical properties for a Boc-protected derivative, which provides insight into the molecule's general characteristics.

PropertyValue (for tert-butyl this compound-5-carboxylate)Source
Molecular Weight 226.32 g/mol nih.gov
XLogP3 1.2 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov
Rotatable Bond Count 2 nih.gov
Topological Polar Surface Area 32.8 Ų nih.gov

This table is interactive. Click on the headers to sort.

Related scaffolds, such as 2,7-diazaspiro[3.5]nonane and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, have also been synthesized and studied, further highlighting the modularity and interest in this class of compounds for applications like peptide conjugation and as linkers in bioconjugation univ.kiev.uaambeed.com. The synthesis of these related structures often involves multi-step sequences to construct the requisite quaternary spirocenter google.com. The continued exploration of this compound and its analogues promises to yield novel tools for chemists to build complex and functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-diazaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-4-9-7(3-1)5-8-6-7/h8-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAXTPDZLSFQSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,5 Diazaspiro 3.5 Nonane and Its Functionalized Derivatives

Foundational Strategies for Spirocyclic Structure Formation

The construction of the spirocyclic core of 2,5-diazaspiro[3.5]nonane relies on fundamental organic reactions that facilitate the formation of the two interconnected rings. These strategies often involve the creation of key carbon-carbon and carbon-nitrogen bonds in a controlled manner.

Cyclization Reactions in Spirocyclic Ring Construction

Cyclization reactions are paramount in the synthesis of spirocycles, including diazaspirocycles like this compound. chemrxiv.orgresearchgate.net These reactions involve the intramolecular formation of a ring from a linear or cyclic precursor. A notable approach is the silver-catalyzed tandem cyclization of alkynes that contain two appended nitrogen-based nucleophiles. chemrxiv.orgresearchgate.netchemrxiv.org This method provides an atom-economical route to various diazaspirocycles. chemrxiv.orgresearchgate.netchemrxiv.org The key to this transformation is the intramolecular attack of a pendant nucleophile on an in situ-generated iminium intermediate. chemrxiv.orgresearchgate.net

Another strategy involves the use of samarium(II) iodide (SmI2) in a mediated, stereoselective cyclization to produce azaspirocycles. bohrium.com Furthermore, multi-step cyclization sequences are commonly employed, which may involve initial ring formation through condensation reactions followed by further cyclization steps. smolecule.com

Multi-Component and Cascade Reaction Approaches

Multi-component reactions (MCRs) and cascade reactions offer efficient pathways to complex molecules like diazaspirocycles from simple starting materials in a single operation, which is advantageous for creating structural diversity. nih.gov Cascade reactions, in particular, have been utilized to construct the this compound skeleton while allowing for the introduction of various substituents. smolecule.com For instance, a [3+2]-cycloaddition between a nitrone and an alkene, followed by a Horner–Wadsworth–Emmons (HWE) olefination, can rapidly assemble the diazaspiro[3.5]nonane framework. smolecule.com

Key Synthetic Pathways to the this compound Core

Several specific synthetic methodologies have been developed to construct the this compound core, each with its own set of reagents and reaction conditions.

Dieckmann Condensation and Decarboxylation Sequences

The Dieckmann condensation is a well-established intramolecular Claisen condensation of a diester to form a β-keto ester, which is particularly useful for creating five- and six-membered rings. masterorganicchemistry.comorganic-chemistry.org This reaction can be a key step in the synthesis of the 2-azaspiro[3.5]nonane framework. The resulting β-keto ester can then undergo decarboxylation, a reaction that removes a carboxyl group, to yield the final spirocyclic ketone. This sequence provides a reliable method for constructing the carbocyclic ring of the spiro system.

A typical sequence might involve the alkylation of a protected pipecolinic acid to introduce a side chain with an ester group, followed by Dieckmann condensation to form the spirocyclic ketone. uni-tuebingen.de

Nitrile Lithiation and Alkylation Methodologies

Nitrile lithiation followed by alkylation is a powerful method for forming carbon-carbon bonds. This strategy has been successfully applied to the synthesis of methyl-substituted 2,7-diazaspiro[3.5]nonane ring systems. researchgate.netresearchgate.netacs.orgresearchgate.net The process involves the deprotonation of a nitrile with a strong base, such as an organolithium reagent, to form a lithiated intermediate. This nucleophilic species can then react with an alkylating agent to introduce a new substituent. This methodology is particularly valuable for creating spiroazetidine ring systems. researchgate.netresearchgate.netacs.orgresearchgate.net

The synthesis of nitrile-containing building blocks is of significant interest due to their utility as synthetic intermediates. chemrxiv.org Reductive alkylation of nitriles with aldehydes or ketones offers another route to form C-N bonds and construct secondary alkylamines. nih.gov

Strategies Involving Chloroacetyl Chloride and Cyclization

The reaction of a primary amine with chloroacetyl chloride is a common method for preparing chloroacetamide derivatives. researchgate.net This reaction can be the initial step in a sequence to form the this compound core. For example, reacting a primary amine with chloroacetyl chloride in the presence of a base like potassium carbonate can be followed by an intramolecular cyclization to form the spirocyclic structure. vulcanchem.com This approach has been used in the synthesis of 8-oxa-2,5-diazaspiro[3.5]nonane derivatives. amazonaws.com

Data Tables

Table 1: Comparison of Synthetic Strategies for this compound Core

Synthetic StrategyKey Reagents/ReactionsAdvantagesLimitations
Cyclization Reactions Silver-catalyzed tandem cyclization, SmI2-mediated cyclizationAtom-economical, stereoselectiveMay require specific catalysts and precursors
Multi-Component/Cascade Reactions [3+2]-cycloaddition, Horner–Wadsworth–Emmons olefinationHigh efficiency, rapid assembly of complex structuresCan be sensitive to reaction conditions
Dieckmann Condensation/Decarboxylation Diesters, strong base (e.g., sodium alkoxide), acid/heat for decarboxylationReliable for ring formation, well-establishedMulti-step process, potential for side reactions
Nitrile Lithiation/Alkylation Nitriles, organolithium reagents, alkylating agentsEffective for C-C bond formation, good for substituted derivativesRequires anhydrous conditions and strong bases
Chloroacetyl Chloride and Cyclization Primary amines, chloroacetyl chloride, baseStraightforward initial acylation, versatile for functionalizationMulti-step, may require purification of intermediates

Table 2: Key Intermediates and Reagents in the Synthesis of this compound Derivatives

Intermediate/ReagentRole in SynthesisRelevant Synthetic Pathway
Alkynes with pendant nucleophilesPrecursors for tandem cyclizationCyclization Reactions
Nitrones and AlkenesStarting materials for [3+2]-cycloadditionMulti-Component/Cascade Reactions
DiestersSubstrates for intramolecular condensationDieckmann Condensation
NitrilesPrecursors for lithiation and alkylationNitrile Lithiation/Alkylation
Chloroacetyl ChlorideAcylating agent for amine functionalizationChloroacetyl Chloride and Cyclization
Samarium(II) IodideMediator for stereoselective cyclizationCyclization Reactions

Approaches from Piperidone Precursors

The synthesis of the this compound core and its derivatives can be achieved through strategic chemical transformations starting from piperidone-based precursors. These methods often involve the construction of the quaternary spirocyclic center, a key structural feature of this heterocyclic system.

One notable approach involves the use of N-protected piperidone derivatives. For instance, the synthesis of methyl-substituted 2,7-diazaspiro[3.5]nonane, a related spirocyclic system, has been accomplished using nitrile lithiation and alkylation chemistry. science.gov This strategy highlights the utility of functionalized piperidines in building spirocyclic frameworks. The piperidine (B6355638) ring itself can be manipulated to introduce the necessary functionalities for the subsequent cyclization to form the azetidine (B1206935) ring. science.gov

Another related synthesis involves the transformation of a piperidine derivative into a spiro-β-lactam. A reported synthesis of (3S,4S)-6-Benzyl-1,6-diazaspiro[3.5]nonane-2,5-dione (a derivative of this compound) utilized a 6-exo-trig ring closure, forming a spiro derivative in good yield. rsc.org This methodology showcases how piperidone-derived intermediates can be effectively cyclized to generate the desired spirocyclic structure. rsc.org

Furthermore, the synthesis of various diazaspirocycles often leverages piperidine-containing starting materials. For example, the synthesis of D4 receptor antagonists incorporated a 2,7-diazaspiro[3.5]nonane core, which was constructed by replacing a piperidine core in a known antagonist. nih.gov The synthesis involved the reductive amination of a key intermediate derived from a piperidine precursor. nih.gov

These examples underscore the versatility of piperidone precursors in the construction of this compound and its analogues. The specific synthetic route can be tailored by the choice of protecting groups and the nature of the cyclization strategy employed.

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral this compound derivatives is of significant interest due to the importance of stereochemistry in medicinal chemistry.

Asymmetric Catalysis in Spirocyclic Heterocycle Construction

Asymmetric catalysis has emerged as a powerful tool for the construction of chiral spirocyclic heterocycles, including those with the diazaspiro[3.5]nonane framework. researchgate.net These methods often rely on the use of chiral catalysts to control the stereochemical outcome of the key bond-forming reactions that create the spirocenter. researchgate.net

Palladium-catalyzed asymmetric cycloaddition reactions have been successfully employed to construct chiral spiro-heterocyclic scaffolds with high enantioselectivity. rsc.org For instance, the asymmetric Pd-catalyzed decarboxylative [3 + 2] cycloaddition of vinylethylene carbonates and α,β-unsaturated pyrazolones has been developed to afford highly functionalized tetrahydrofuran-fused spiro-heterocycles. rsc.org While not directly synthesizing this compound, this methodology demonstrates the potential of transition metal catalysis for creating chiral spirocycles.

Organocatalysis also offers a versatile platform for the asymmetric synthesis of spirocyclic compounds. acs.org Chiral organocatalysts can be used to promote various transformations, including Michael additions and cycloadditions, to generate enantioenriched spirocyclic products. acs.org For example, the organocatalyzed Michael addition of propanal with fumarate (B1241708) or maleimide (B117702) has been used to create contiguous tertiary stereogenic centers, which are key intermediates in the stereoselective synthesis of a diaza-spirocyclic Janus kinase (JAK) inhibitor. acs.org

Diastereoselective and Enantioselective Methodologies

The synthesis of specific diastereomers and enantiomers of this compound derivatives often requires carefully designed synthetic routes. One approach involves the use of chiral starting materials derived from the chiral pool. For example, the synthesis of spiro-2,5-diketopiperazines has been achieved using methods that rely on amino acids as the source of chirality. acs.orgnih.gov

A stereoselective synthesis of 1-substituted 2-azaspiro[3.3]heptanes, a related spirocyclic system, was achieved starting from a chiral N-tert-butanesulfinyl aldimine. beilstein-journals.org This three-step procedure involved a highly diastereoselective addition, reduction, and intramolecular nucleophilic substitution. beilstein-journals.org This strategy highlights the utility of chiral auxiliaries in controlling the stereochemistry of spirocycle formation.

In the context of drug discovery, the diastereoselective synthesis of delgocitinib, which features a diaza-spirocyclic structure, was achieved through the diastereoselective alkylation of an azetidine-2-carboxylate or a stereocontrolled intramolecular SN2 reaction. acs.org This allowed for the selective synthesis of the desired isomer with 3S and 4R stereochemistry. acs.org

The following table summarizes some examples of stereoselective syntheses of related spirocyclic compounds, highlighting the reagents and stereochemical outcomes.

Starting MaterialKey Reagent/CatalystProductStereoselectivity
Vinylethylene carbonates and α,β-unsaturated pyrazolonesPd-catalyst, chiral ligandTetrahydrofuran-fused spiro-heterocyclesup to 98% ee rsc.org
Propanal and fumarate/maleimideChiral amine catalystDiaza-spirocyclic systemDiastereoselective acs.org
Chiral N-tert-butanesulfinyl aldimineEthyl cyclobutanecarboxylate1-Substituted 2-azaspiro[3.3]heptanesHighly diastereoselective beilstein-journals.org
Ugi adductsPd2(dba)3, chiral ligandSpiro-diketopiperazinesHigh enantioselectivity acs.orgnih.gov

Modern Innovations in this compound Synthesis

Recent advancements in synthetic chemistry are providing new and efficient ways to construct complex molecules like this compound.

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers several advantages for the synthesis of spirocyclic compounds. worktribe.comchimia.ch These benefits include improved safety, scalability, and the ability to use intensified reaction conditions. worktribe.comresearchgate.net The use of flow chemistry can lead to a significant increase in productivity and reproducibility compared to traditional batch processes. beilstein-archives.org

The preparation of a key spirocyclic lactone has been reported using flow-based reaction processing techniques, demonstrating the feasibility of this approach for constructing spirocycles. worktribe.com Continuous-flow methodologies have also been successfully applied to the synthesis of novel spiro-β-lactams via 1,3-dipolar cycloaddition reactions, proving to be a better approach in some cases than conventional heating or microwave irradiation in terms of yield and production rate. nih.gov

While direct examples of the synthesis of this compound using flow chemistry are not prevalent in the searched literature, the successful application of this technology to other spirocyclic systems suggests its potential for the efficient and scalable production of this compound and its derivatives. worktribe.comresearchgate.netnih.gov The development of telescoped flow processes, where multiple reaction steps are performed in a continuous sequence, could further streamline the synthesis. nih.gov

Electrosynthesis for Spirocyclic Compounds

Electrosynthesis, which uses electricity to drive chemical reactions, is emerging as a green and powerful tool for the construction of spirocyclic compounds. thieme-connect.comthieme-connect.comchim.it This method avoids the need for stoichiometric amounts of chemical oxidants or reductants, often leading to cleaner reactions and reduced waste. thieme-connect.comthieme-connect.com

Electrochemical methods have been successfully employed for the synthesis of various spirocyclic skeletons, including spiro[4.5]trienones and spirocyclic morpholines. rsc.orgresearchgate.net These reactions often proceed through radical or radical cation intermediates generated electrochemically, which then undergo dearomative spirocyclization. chim.it The combination of electrochemistry with continuous-flow reactors offers a promising avenue for the efficient and scalable synthesis of spirocycles. researchgate.netresearchgate.net

Although a direct electrochemical synthesis of this compound was not found in the provided search results, the general applicability of electrosynthesis to the formation of spirocyclic systems indicates its potential for future development in this area. thieme-connect.comthieme-connect.comchim.it The ability to perform reactions under mild conditions and with high selectivity makes electrosynthesis an attractive strategy for constructing complex heterocyclic frameworks. researchgate.net

Nanocatalysis and Green Chemistry Considerations

The principles of green chemistry and the application of nanocatalysis are increasingly pivotal in modern organic synthesis, aiming to enhance efficiency while minimizing environmental impact. frontiersin.org In the context of synthesizing diazaspiro frameworks like this compound, these approaches offer promising alternatives to traditional methods, which often rely on stoichiometric reagents and harsh conditions.

Nanocatalysts, with their high surface-area-to-volume ratio and unique electronic properties, can facilitate chemical transformations with high activity and selectivity under milder conditions. frontiersin.org While specific literature on the nanocatalytic synthesis of this compound is nascent, the broader application of nanocatalysts for constructing nitrogen-containing heterocycles provides a strong precedent. nih.gov For instance, metallic nanoparticles, such as those based on zinc oxide (ZnO), copper, or iron oxides (Fe₃O₄), have been effectively used as recyclable, heterogeneous catalysts in various cyclization and condensation reactions. frontiersin.orgnih.gov These catalysts often enable reactions to proceed in more environmentally benign solvents, such as water or ethanol, or even under solvent-free conditions, significantly reducing waste. nih.gov The magnetic properties of catalysts like Fe₃O₄ nanoparticles also allow for simple recovery and reuse, a key principle of green chemistry. frontiersin.org

Green chemistry considerations also extend to the choice of starting materials and reaction pathways. Efforts to develop solvent-free protocols for diazaspiro synthesis have been noted, which can dramatically improve the process's mass intensity. smolecule.com One patented method for a related diazaspiro compound highlights a synthetic route with few steps, simple operation, and high total yield, emphasizing the use of readily available and inexpensive raw materials. google.com The adaptation of such nanocatalytic systems and green protocols to the synthesis of this compound could lead to more sustainable and economically viable production methods.

Table 1: Examples of Nanocatalysis in the Synthesis of N-Containing Heterocycles

CatalystHeterocycle SynthesizedReaction TypeKey Advantages
ZnO nanoparticles Polysubstituted pyrrolesThree-component reactionSolvent-free conditions, high yields, catalyst reusability. nih.gov
Fe₃O₄@PVA–SO₃H Trisubstituted imidazolesCondensation reactionRecyclable magnetic catalyst, mild conditions, excellent yields. nih.gov
CuNPs/MagSilica N-phenyl-1H-imidazoleN-ArylationUse of a recoverable magnetic catalyst. nih.gov
NiFe₂O₄@MCM-41@IL/Pt(II) Benzoimidazo[1,2-a]pyrimidinesA3 coupling reactionMicrowave-assisted, use of water as a green solvent, high efficiency, catalyst is reusable. frontiersin.org

Protecting Group Strategies for Differential Functionalization

The this compound scaffold contains two secondary amine functionalities that require selective manipulation for the synthesis of complex, functionalized derivatives. Protecting group strategies are therefore essential for achieving differential or mono-functionalization, enabling the controlled, stepwise introduction of substituents. acs.orgresearchgate.net The ability to orthogonally protect the two nitrogen atoms allows these spirocycles to serve as versatile building blocks in medicinal chemistry. researchgate.net

Commonly employed amine protecting groups in this context include the tert-butoxycarbonyl (Boc) group and the benzyl (B1604629) (Bn) group. The selection of a protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. For instance, the Boc group is stable under many non-acidic conditions but can be readily cleaved with acids like trifluoroacetic acid (TFA). The benzyl group is stable to a wide range of conditions but is typically removed via catalytic hydrogenolysis.

Achieving selective mono-protection of symmetrical diamines can be challenging. researchgate.net While direct mono-carbamoylation (mono-Boc protection) of similar diazaspiro scaffolds has been reported as inefficient, an alternative and effective strategy involves the exhaustive protection of both nitrogens, followed by a selective statistical mono-deprotection to yield the desired mono-protected intermediate. researchgate.net

Orthogonal protection, where two different protecting groups are used, allows for the selective deprotection and functionalization of one nitrogen atom while the other remains protected. A common strategy involves creating an N-Boc, N'-Bn protected diazaspirocycle. This allows for the removal of the Boc group under acidic conditions to functionalize the first nitrogen, followed by the hydrogenolytic removal of the benzyl group to functionalize the second. This stepwise approach provides precise control over the introduction of different substituents at the N2 and N5 positions, which is critical for exploring structure-activity relationships in drug discovery programs. researchgate.netacs.org These N-protected intermediates are key for subsequent derivatization via reactions such as N-alkylation, N-arylation, and amidation. acs.orgresearchgate.net

Table 2: Protecting Group Strategies for Diazaspiro Scaffolds

Protecting GroupStructureProtection ReagentDeprotection ConditionsKey Features
tert-Butoxycarbonyl (Boc) -COOC(CH₃)₃Di-tert-butyl dicarbonate (B1257347) (Boc)₂OTrifluoroacetic Acid (TFA) or HCl in an organic solventStable to most nucleophiles and bases; easily removed under acidic conditions. researchgate.net
Benzyl (Bn) -CH₂C₆H₅Benzyl bromide (BnBr)Catalytic Hydrogenolysis (e.g., H₂, Pd/C)Stable to acidic and basic conditions; allows for orthogonal protection with Boc group. thieme-connect.com
Tosyl (Ts) -SO₂C₆H₄CH₃p-Toluenesulfonyl chloride (TsCl)Strong reducing agents (e.g., Na/NH₃) or strong acidEnhances solubility and reactivity in some cases. vulcanchem.com

Chemical Reactivity and Transformation Pathways of 2,5 Diazaspiro 3.5 Nonane

Nitrogen Functionalization Reactions

The presence of two secondary amine groups makes 2,5-diazaspiro[3.5]nonane a versatile building block for the synthesis of more complex molecules through nitrogen functionalization.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of this compound readily undergo N-alkylation and N-acylation reactions. Direct alkylation with alkyl halides can sometimes be challenging to control, potentially leading to mixtures of mono- and di-alkylated products, as well as over-alkylation. masterorganicchemistry.com A more controlled approach often involves the use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, to selectively functionalize one nitrogen atom before proceeding with the modification of the second. For instance, 2-Boc-2,5-diazaspiro[3.5]nonane is a common intermediate where the piperidine (B6355638) nitrogen is protected, allowing for selective reactions at the azetidine (B1206935) nitrogen. achemblock.comambeed.combldpharm.com

N-acylation, the reaction with acyl chlorides or anhydrides, provides a straightforward method to introduce amide functionalities. These reactions are typically high-yielding and can be performed under standard conditions. The resulting amides can serve as precursors for further transformations or as key structural motifs in biologically active compounds.

A sustainable method for N-alkylation of N-heterocycles has been developed using propylene (B89431) carbonate as both a reagent and a green solvent, avoiding the need for genotoxic alkyl halides. mdpi.comnih.gov This method involves nucleophilic substitution with the loss of water and carbon dioxide. mdpi.comnih.gov

Reagent TypeExample ReagentProduct Type
Alkyl HalideMethyl IodideN-methylated derivative
Acyl ChlorideAcetyl ChlorideN-acetylated derivative
CarbonatePropylene CarbonateN-hydroxypropyl derivative

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is highly applicable to this compound. masterorganicchemistry.com This reaction involves the initial formation of an imine or iminium ion from the reaction of the amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding amine. masterorganicchemistry.comyoutube.com This strategy avoids the issue of multiple alkylations that can occur with direct alkylation methods. masterorganicchemistry.com

Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the starting aldehyde or ketone. masterorganicchemistry.comyoutube.com Reductive amination can be performed sequentially to introduce different substituents on both nitrogen atoms. masterorganicchemistry.com For instance, reacting this compound with one equivalent of a specific aldehyde followed by reduction, and then reacting the resulting mono-alkylated product with a different aldehyde and reducing agent, allows for the synthesis of unsymmetrically substituted derivatives.

Carbonyl CompoundReducing AgentProduct
FormaldehydeSodium triacetoxyborohydrideN,N'-dimethyl-2,5-diazaspiro[3.5]nonane
AcetoneSodium cyanoborohydrideN-isopropyl-2,5-diazaspiro[3.5]nonane
BenzaldehydeSodium borohydrideN-benzyl-2,5-diazaspiro[3.5]nonane

Diversification through Functional Group Interconversions

Once functionalized, the derivatives of this compound can undergo a variety of functional group interconversions to further diversify the molecular structure.

Oxidation and Reduction Reactions

The nitrogen atoms in the this compound scaffold can be oxidized. For example, secondary amines can be oxidized to hydroxylamines or nitrones under specific conditions. However, more common are the oxidation or reduction of functional groups attached to the nitrogen atoms. youtube.com For instance, if a substituent containing an alcohol is introduced via N-alkylation, it can be oxidized to an aldehyde or a carboxylic acid. youtube.com Conversely, a carbonyl group within a substituent can be reduced to an alcohol. youtube.com

Nucleophilic and Electrophilic Substitutions

Functional groups attached to the this compound core can participate in nucleophilic and electrophilic substitution reactions. For example, if an N-aryl substituent is present, it can undergo nucleophilic aromatic substitution (SNA_r) if activated by electron-withdrawing groups. nih.govyoutube.com In this reaction, a nucleophile replaces a leaving group on the aromatic ring. nih.govyoutube.com

Conversely, if the N-substituent is an electron-rich aromatic or heteroaromatic ring, it can undergo electrophilic aromatic substitution, where an electrophile is introduced onto the ring. youtube.com These reactions allow for the introduction of a wide array of substituents, further expanding the chemical space accessible from the this compound scaffold.

Advanced C-H Functionalization of Azaspirocycles

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis, offering an atom-economical approach to molecular diversification. For azaspirocycles like this compound, C-H functionalization can provide access to a wide array of substituted derivatives that would be challenging to synthesize through traditional methods. While specific studies on the C-H functionalization of this compound are not extensively documented, the reactivity of its constituent azetidine and piperidine rings, as well as related azaspirocyclic systems, provides a strong basis for predicting its behavior.

The nitrogen atoms in the this compound scaffold can be utilized to direct C-H activation reactions. By employing appropriate protecting groups, such as the commonly used tert-butoxycarbonyl (Boc) group, the reactivity of each nitrogen can be modulated, allowing for selective functionalization. For instance, the synthesis of N-protected methyl-substituted 2,7-diazaspiro[3.5]nonane, an isomer of the target compound, has been developed. researchgate.netacs.org These protected scaffolds contain differentiated secondary amine sites that are amenable to further chemical modifications, including reductive amination and amidation. researchgate.netacs.org

Modern catalytic methods, particularly those employing transition metals like palladium, rhodium, and iron, are instrumental in facilitating C-H functionalization. These catalysts can enable the introduction of various substituents, such as aryl, alkyl, and acyl groups, onto the azaspirocyclic framework. The choice of catalyst and directing group is crucial for controlling the regioselectivity of these transformations.

Table 1: Potential C-H Functionalization Reactions of this compound

Reaction TypeReagents and ConditionsPotential Product
ArylationPd(OAc)₂, P(o-tol)₃, Ar-X, BaseAryl-substituted this compound
AlkylationPhotoredox catalyst, Ni catalyst, Alkyl-XAlkyl-substituted this compound
AcylationPd(II) catalyst, Oxidant, Acyl sourceAcyl-substituted this compound

The piperidine ring within the this compound structure is a common motif in many bioactive molecules, and its functionalization has been extensively studied in various contexts. researchgate.netnih.gov These established methods for piperidine modification can likely be adapted to the spirocyclic system.

Ring Modification and Rearrangement Reactions

The chemical reactivity of this compound is also characterized by the potential for ring modification and rearrangement reactions, largely influenced by the strained four-membered azetidine ring. The inherent ring strain of approximately 25.4 kcal/mol makes the azetidine ring susceptible to nucleophilic attack and subsequent ring-opening. rsc.org

This reactivity can be harnessed for the synthesis of more complex, non-spirocyclic structures. For example, treatment with strong acids could potentially lead to the cleavage of one of the C-N bonds in the azetidine ring, followed by rearrangement to form a different heterocyclic system. While the specific ring-opening of 2,6-diazaspiro[3.3]heptane upon treatment with HCl has been noted, similar reactivity can be anticipated for the this compound system under appropriate conditions. mdpi.com

Skeletal rearrangements in related diazanorbornene systems, which also feature strained bicyclic structures, have been shown to provide access to highly functionalized cyclopentanes through acid-catalyzed nucleophilic substitution. nih.gov This suggests that under acidic conditions, the spirocyclic framework of this compound could undergo rearrangement to yield substituted piperidine or other heterocyclic derivatives.

Furthermore, the synthesis of spirocyclic analogues of diketopiperazines from azetidine-containing precursors has been reported, involving conjugate addition and subsequent cyclization. researchgate.net This highlights the utility of the azetidine ring as a building block for constructing more complex scaffolds. The functionalization of the azetidine ring in small macrocyclic peptides has also been demonstrated, showcasing its role as a turn-inducing element and a site for late-stage modification. nih.gov

Table 2: Potential Ring Modification Reactions of this compound

Reaction TypeReagents and ConditionsPotential Product
Ring-OpeningStrong Acid (e.g., HCl, TFA)Substituted piperidine derivatives
Skeletal RearrangementLewis or Brønsted AcidRearranged heterocyclic systems
AnnulationElectrophile, BaseFused bicyclic systems

The strategic application of these ring modification and rearrangement reactions can significantly expand the chemical space accessible from the this compound scaffold, leading to the generation of novel molecular architectures with potential applications in medicinal chemistry and materials science.

Advanced Spectroscopic and Computational Analysis of 2,5 Diazaspiro 3.5 Nonane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2,5-diazaspiro[3.5]nonane and its derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

While specific spectral data for the parent this compound is not extensively published, data for its N-protected derivatives, such as N-Boc (tert-butoxycarbonyl) protected analogues, are available and serve as excellent models for understanding the core structure. For instance, in derivatives like (3S,4S)-6-Benzyl-1,6-diazaspiro[3.5]nonane-2,5-dione, the protons on the spirocyclic framework can be assigned using techniques like COSY and HSQC experiments. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum reveals the disposition of hydrogen atoms. The piperidine (B6355638) ring protons typically appear as complex multiplets due to spin-spin coupling. The protons of the azetidine (B1206935) ring also show distinct chemical shifts. In N-protected derivatives, the protecting group signals (e.g., the t-butyl group in Boc) are also present.

¹³C NMR Spectroscopy: The carbon NMR spectrum is crucial for identifying all unique carbon atoms, including the spiro-carbon, which has a characteristic chemical shift. In a derivative like (3S,4S)-1-p-Methoxyphenyl-1,6-diazaspiro[3.5]nonane-2,5-dione, the carbonyl carbons and aromatic carbons are also clearly distinguishable. rsc.org

A representative, though generalized, set of expected chemical shifts for an N-Boc protected this compound is presented below. Actual values can vary based on the specific isomer and solvent used.

Atom Type¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Piperidine CH₂1.5 - 1.8 (m)25 - 35
Piperidine CH₂ (adjacent to N)2.8 - 3.5 (m)40 - 50
Azetidine CH₂3.0 - 3.8 (m)50 - 60
Spiro C-~65
Boc C(CH₃)₃~1.4 (s)~28
Boc C=O-~155
Boc C(CH₃)₃-~80
Note: This table is a generalized representation based on typical values for similar structures and may not reflect precise experimental data for a specific compound.

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural insights from its fragmentation patterns. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can confirm the elemental composition with high accuracy.

For this compound derivatives, ESI-MS typically shows a prominent protonated molecular ion [M+H]⁺. For example, high-resolution ESI-MS of a similar spirocyclic compound, methyl 6,6-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate, displays a molecular ion peak consistent with its molecular formula.

The fragmentation of diazaspiroalkanes under electron ionization (EI) or collision-induced dissociation (CID) is governed by the cleavage of the rings. The fragmentation of ionized 1-azaspiro[5.5]undecane, a related structure, involves the generation of ions with methylene-piperidine type structures. aip.org For this compound, characteristic fragmentation pathways would likely involve:

Cleavage of the azetidine ring.

Cleavage of the piperidine ring.

Loss of substituents attached to the nitrogen atoms.

A proposed fragmentation table based on the structure of this compound is provided below.

Fragment Ion (m/z)Proposed Structure/Loss
127.123[M+H]⁺ (Protonated molecular ion)
98.097Loss of ethylamine (B1201723) from piperidine ring cleavage
83.086Loss of the azetidine ring moiety
70.065Azetidine ring fragment
Note: These values are theoretical and based on the expected fragmentation of the parent compound.

X-ray Crystallography for Precise Three-Dimensional Structural Determination

For example, single-crystal X-ray diffraction of a related compound, methyl 6,6-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate, revealed a monoclinic P2₁/c space group. Analysis of derivatives of the isomeric 2,7-diazaspiro[3.5]nonane shows that the six-membered piperidine ring typically adopts a stable chair conformation. acs.org The four-membered azetidine ring is necessarily puckered.

Crystallographic data for a derivative of 2,7-diazaspiro[3.5]nonane complexed with a protein is available in the Protein Data Bank (PDB). pdbj.org Such studies are crucial in drug discovery for understanding ligand-receptor interactions.

Structural ParameterTypical Value
C-N bond length1.45 - 1.49 Å
C-C bond length (piperidine)1.52 - 1.54 Å
C-C bond length (azetidine)1.53 - 1.55 Å
C-N-C bond angle (piperidine)~110-112°
C-N-C bond angle (azetidine)~88-90°
C-C-C bond angle (piperidine)~111°
Note: This table presents typical bond parameters for spirocyclic diamines and may vary for specific derivatives.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. For this compound, the key functional groups are the secondary amines and the aliphatic C-H bonds.

The IR spectrum would be expected to show the following characteristic absorption bands:

N-H Stretching: A moderate to weak absorption in the region of 3300-3500 cm⁻¹ is characteristic of the N-H bond in secondary amines. This band may be broad if hydrogen bonding is present.

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arise from the C-H stretching vibrations of the methylene (B1212753) groups in the rings.

N-H Bending: A medium intensity band around 1590-1650 cm⁻¹ can be attributed to the N-H bending vibration.

C-N Stretching: The C-N stretching vibrations are typically found in the fingerprint region, between 1000-1250 cm⁻¹.

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium-Weak
C-H Stretch (aliphatic)2850 - 2960Strong
N-H Bend1590 - 1650Medium
C-N Stretch1000 - 1250Medium
Note: This table is a generalized representation of expected IR absorption frequencies.

Computational Chemistry and Theoretical Studies

Computational methods are powerful tools for investigating molecular properties that may be difficult to measure experimentally.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For diazaspiro[3.5]nonane systems, DFT calculations can be used to:

Optimize Molecular Geometry: Predict the lowest energy conformation, including bond lengths and angles, which can be compared with X-ray crystallography data.

Predict Spectroscopic Properties: Calculate NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental spectra.

Analyze Electronic Properties: Determine properties such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential. These are crucial for predicting sites of reactivity. For instance, the HOMO-LUMO energy gap can provide insights into the chemical stability and reactivity of the molecule. aablocks.com

Model Reaction Mechanisms: Investigate the transition states and energy barriers of reactions involving the spirocycle, which is valuable for optimizing synthetic routes.

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. For this compound, MD simulations can:

Explore Conformational Space: Reveal the different accessible conformations of the molecule and the energy barriers between them. The rigid spirocyclic core limits conformational freedom, which can be an advantage in drug design.

Analyze Ring Pliability: While the spiro-junction provides rigidity, the piperidine ring can undergo chair-to-boat interconversions, and the azetidine ring can pucker. MD simulations can quantify these motions.

Simulate Interactions: In the context of medicinal chemistry, MD simulations are used to model the interaction of diazaspiro[3.5]nonane-based ligands with biological targets like proteins or enzymes, helping to understand binding modes and affinities. smolecule.com

In Silico Docking and Binding Mode Predictions

In silico molecular docking and computational modeling are pivotal techniques in modern drug discovery, offering predictive insights into the interactions between small molecules and their biological targets. For derivatives of the this compound scaffold and its isomers, these methods have been instrumental in elucidating binding modes, predicting affinities, and guiding the rational design of new, potent, and selective ligands. nih.govugm.ac.idnih.gov Computational studies allow for the exploration of structure-activity relationships (SAR) at a molecular level, helping to explain experimental findings and to prioritize compounds for synthesis and biological evaluation. nih.govnih.gov

Research has employed these computational approaches to study how diazaspiro[3.5]nonane-based compounds interact with various protein targets, including G-protein-coupled receptors (GPCRs) and enzymes. nih.govnih.govnih.gov Molecular docking simulations, often followed by more rigorous molecular dynamics (MD) simulations, provide a detailed picture of the ligand's orientation within the protein's binding pocket and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govacs.org

Docking Studies on Dopamine (B1211576) Receptor Antagonists

The 2,7-diazaspiro[3.5]nonane core has been identified as a valuable motif for developing selective Dopamine D4 Receptor (D4R) antagonists. acs.org In one key study, researchers used computational modeling to understand the selectivity imparted by this spirocyclic core. acs.org A piperidine-containing compound, VU6052469, was highly potent but lacked selectivity for D4R over other dopamine receptor subtypes. nih.gov Docking studies suggested that replacing the piperidine with a 2,7-diazaspiro[3.5]nonane core could enhance selectivity. nih.govacs.org

The modeling predicted that this substitution would extend the dimethylphenyl ring of the molecule further into the transmembrane (TM) 4/5/6 pocket of the D4R. nih.govacs.org This deeper engagement with the receptor was hypothesized to be responsible for the observed potent and selective activity against D4R. nih.gov To validate the predicted binding poses, molecular dynamics (MD) simulations were performed. For some compounds, where pseudosymmetry allowed for multiple plausible binding orientations, MD simulations helped determine the more stable and likely pose. nih.govacs.org For instance, the binding mode for compound 4 (a 2,7-diazaspiro[3.5]nonane derivative) was verified by running MD simulations and analyzing the ligand's root-mean-square deviation (RMSD) over time. acs.org

Binding Mode Predictions for Sigma Receptor Ligands

The 2,7-diazaspiro[3.5]nonane scaffold has also proven effective for designing high-affinity sigma receptor (S1R and S2R) ligands. nih.govacs.org Modeling studies were conducted to analyze the binding modes of these derivatives. nih.govacs.org These computational analyses are crucial for understanding the structural requirements for potent sigma receptor recognition. acs.org

Compounds incorporating the 2,7-diazaspiro[3.5]nonane core generally exhibited high affinity for S1R, with some derivatives showing low nanomolar K_i_ values. nih.govacs.org For example, compound 4b (AD186), which features the 2,7-diazaspiro[3.5]nonane core, displayed a K_i_ of 2.7 nM for S1R. nih.gov In silico studies helped to rationalize these high affinities by identifying key interactions within the receptor binding site. nih.gov The functional profiles of these ligands (agonist vs. antagonist) were also explored, and computational work helps to underpin the structural basis for these differing activities. For example, though sharing the same core, compound 4b was found to be an S1R agonist, while the structurally similar compound 5b (AB21) acted as an antagonist. nih.gov

Computational Analysis of PARP-1 Inhibitors

In the development of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, the diazaspiro[3.5]nonane core was investigated as a potential bioisostere for the piperazine (B1678402) ring found in the approved drug olaparib (B1684210). nih.gov Molecular docking studies were performed on a series of olaparib analogues containing this spiro core to evaluate their predicted binding energies within the catalytic domain of PARP-1. nih.gov

The results of these docking evaluations were found to correlate well with the in vitro PARP-1 inhibitory activities (IC₅₀ values) of the compounds. nih.gov This suggests that in silico screening can be a useful strategy for discovering future PARP inhibitors. nih.gov For example, compound 17d was predicted to have the lowest binding energy of the series and also showed potent PARP-1 inhibition. nih.gov The computational models revealed the specific hydrogen bond interactions that contributed to the binding of these novel analogues.

Table of Predicted Binding Energies and In Vitro Activities for PARP-1 Inhibitors

CompoundPredicted Binding Energy (kcal/mol)PARP-1 IC₅₀ (nM)
Olaparib-12.53.1
10e -13.0412.6
11d -12.3596.6
12d -12.64121.2
13d -12.162153
14d -11.9710000
15d -11.556023
16d -12.5510000
17d -13.8444.3

Data sourced from a study on diazaspiro cores as piperazine bioisosteres. nih.gov

Applications of 2,5 Diazaspiro 3.5 Nonane in Chemical Synthesis and Molecular Design Research

2,5-Diazaspiro[3.5]nonane as a Versatile Synthetic Building Block and Scaffold

The rigid, three-dimensional structure of this compound makes it an attractive starting point for the synthesis of complex molecules and the creation of diverse compound libraries.

Role in Constructing Complex Organic Molecules

The this compound core, which features an azetidine (B1206935) ring fused to a piperidine (B6355638) ring through a spiro-carbon, serves as a foundational element for building intricate molecular architectures. Its two nitrogen atoms offer multiple points for chemical modification, allowing for the strategic addition of various functional groups. This versatility is crucial in medicinal chemistry, where precise structural variations can lead to significant changes in biological activity.

For instance, the scaffold is mentioned in a patent for N-aryl diazaspirocyclic compounds, highlighting its utility in creating molecules that can interact with biological targets like nicotinic cholinergic receptors. google.com The synthesis of such complex derivatives often involves protecting one of the nitrogen atoms, for example as a tert-butyl carbamate (B1207046) (Boc), to allow for selective reaction at the other nitrogen, followed by deprotection and further functionalization. chemrxiv.org This stepwise approach enables the construction of highly specific and complex organic molecules intended for various therapeutic applications. google.comgoogle.com

Precursor for Novel Spirocyclic Derivatives and Libraries

The ability to functionalize the this compound core at its two distinct nitrogen positions makes it an ideal precursor for generating libraries of novel spirocyclic compounds. chemrxiv.orgamazonaws.com Chemical suppliers and research studies highlight the availability of derivatives like 2-tert-Butyl 7-methyl this compound-2,7-dicarboxylate, which are designed as building blocks for parallel synthesis. chemrxiv.org By employing techniques like the Petasis or Grubbs reactions, chemists can rapidly introduce a wide range of substituents, leading to a significant expansion of chemical space. chemrxiv.org

One documented strategy involves a diversity-oriented synthesis approach to create peptidomimetic libraries, where a related 8-oxa-2,5-diazaspiro[3.5]nonane-1,6-dione framework was used to generate spiro-β-lactams. nih.gov This demonstrates the principle of using such spirocyclic cores to produce collections of structurally diverse molecules, which are essential for high-throughput screening campaigns in drug discovery. chemrxiv.orgnih.gov

Derivative ExampleCAS NumberApplication/RoleSource(s)
2-Boc-2,5-diazaspiro[3.5]nonane1246034-93-4Protected intermediate for synthesisN/A
Benzyl (B1604629) this compound-5-carboxylate1416441-26-2Building block for complex molecules
2-(3-pyridyl)-2,5-diazaspiro[3.5]nonaneN/AN-aryl diazaspirocyclic compound for CNS applications google.com
8-oxa-2,5-diazaspiro[3.5]nonane-1,6-dioneN/AFramework for spiro-β-lactam library synthesis nih.gov

Contribution to Ligand Design and Receptor Interaction Studies

The defined three-dimensional geometry of the this compound scaffold is a significant asset in the rational design of ligands that bind to specific biological receptors.

Development of Selective Receptor Ligands (e.g., Sigma Receptors, D4 Dopamine (B1211576) Receptors)

While the broader diazaspiro[3.5]nonane class is recognized for its potential in developing selective receptor ligands, the literature prominently features the 2,7-isomer in the context of Sigma (σ) and D4 dopamine receptor targeting. For example, derivatives of 2,7-diazaspiro[3.5]nonane have been extensively studied and identified as potent and selective D4 receptor antagonists and as high-affinity ligands for sigma receptors.

In contrast, specific research detailing the use of the This compound isomer for targeting Sigma or D4 receptors is less prevalent in readily available literature. However, patents do list Benzyl this compound-5-carboxylate as a potential ligand for sigma receptors, suggesting its inclusion in broader screening efforts. Furthermore, patents covering compounds for central nervous system disorders list this compound as a core structure for compounds that may modulate nicotinic cholinergic receptors, which can influence dopamine release. google.com This indicates that while specific, published studies on the 2,5-isomer for D4 and Sigma receptors are sparse, its potential as a receptor ligand is recognized within the field.

Modulation of Ligand Conformational Space in Drug Discovery

A key challenge in drug discovery is designing a molecule that adopts the correct shape, or conformation, to bind effectively to its target. The rigid nature of spirocyclic scaffolds like this compound helps to address this challenge. By incorporating this rigid core, chemists can reduce the conformational flexibility of a ligand.

This conformational constraint is advantageous because it pre-organizes the molecule into a shape that is more favorable for binding, potentially increasing its potency and selectivity for the intended target. The predictable orientation of substituents attached to the spirocyclic frame allows for a more rational approach to drug design, as it helps to map the interactions between the ligand and the receptor's binding pocket more accurately.

Design of Enzyme and Protein Modulators

The application of the this compound scaffold extends to the design of molecules that can modulate the activity of enzymes and other proteins. Aberrant protein kinase activity, for instance, is implicated in numerous diseases, including cancer and immunological disorders. google.comepo.org

Patents for novel tricyclic compounds intended as treatments for such conditions explicitly list this compound as a possible component of these therapeutic agents. google.comepo.org These compounds are designed to act as inhibitors of protein kinases like the Janus kinase (Jak) family. google.com The spirocyclic structure serves as a key part of the molecule, likely contributing to the correct positioning of other functional groups to interact with and inhibit the target enzyme. While detailed results for specific this compound-containing inhibitors are often proprietary, their inclusion in these patents underscores their value and potential in the development of novel enzyme and protein modulators. google.comepo.orgepo.org

Scaffold for Enzyme Inhibitors (e.g., Kinases, Hydrolases, Oxidoreductases)

A review of available research indicates that while diazaspirocyclic compounds are actively investigated as scaffolds for enzyme inhibitors, specific examples detailing the use of the This compound isomer are not prominent in the literature for this purpose. Related isomers, however, have been explored. For instance, various heteroaryl-substituted diazaspirocycles have been synthesized and evaluated as ATP-mimicking kinase inhibitors. nih.govresearchgate.net Similarly, derivatives of other diazaspiro compounds, such as 7-azaspiro[3.5]nonane and 2,8-diazaspiro[4.5]decane, have been identified as inhibitors of hydrolases, including fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH). researchgate.netnih.gov Furthermore, the related 5-oxa-2-azaspiro[3.5]nonane scaffold has shown potential for interacting with oxidoreductases.

Integration into Protein Targeting Degradation Systems (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins. They are synthesized by linking a ligand for a target protein to a ligand for an E3 ubiquitin ligase via a chemical linker. While spirocyclic structures are utilized in this field, current research highlights the use of the 2,7-diazaspiro[3.5]nonane isomer as a component in PROTAC linkers and E3 ligase ligand conjugates. medchemexpress.commedchemexpress.commedchemexpress.eutargetmol.com Specific examples of the This compound isomer being integrated into PROTAC systems were not identified in the surveyed literature.

Applications in Diversity-Oriented Synthesis (DOS) and Chemical Space Exploration

Diversity-Oriented Synthesis (DOS) is a strategy used to generate collections of structurally diverse small molecules to explore chemical space and identify novel biological probes. frontiersin.orgnih.gov The this compound framework has been successfully incorporated into DOS campaigns.

In one notable approach, researchers utilized morpholin-3-one (B89469) starting materials derived from amino acids to create more complex scaffolds. frontiersin.orgnih.gov Through a Staudinger reaction involving acyl chloride derivatives of morpholinones and various aromatic imines, a series of spiro-β-lactams were synthesized. frontiersin.orgnih.gov These products featured an 8-oxa-2,5-diazaspiro[3.5]nonane-1,6-dione molecular framework. This reaction, which generates a quaternary spirocyclic center, exemplifies how DOS can be used to increase the three-dimensionality and structural complexity of a molecule collection, thereby expanding the exploration of novel chemical space. frontiersin.orgnih.gov The synthesis yielded the target spiro-β-lactams in moderate amounts, demonstrating the viability of this pathway for generating libraries of complex molecules based on the this compound architecture. frontiersin.orgnih.gov

Table 1: Synthesis of 8-oxa-2,5-diazaspiro[3.5]nonane-1,6-dione Derivatives A selection of derivatives synthesized via the Staudinger reaction as part of a Diversity-Oriented Synthesis program.

Starting Acyl ChlorideImine ReactantResulting Spiro-β-lactam Product
30 32 35
30 33 36
31 32 37
31 34 38

Catalytic Applications of this compound Derivatives

The use of chiral azetidine-containing compounds as ligands in asymmetric catalytic reactions is an area of active research. chemenu.com However, specific studies detailing the application of This compound or its derivatives as catalysts themselves were not found in the reviewed literature. Research into related isomers, such as 2,7-diazaspiro[3.5]nonane, has explored their potential in catalytic processes, where the diazaspiro structure could help stabilize transition states.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2,5-diazaspiro[3.5]nonane derivatives, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step processes, such as:

  • Buchwald-Hartwig amination for introducing aryl/alkyl groups to the spirocyclic core (e.g., using tert-butyl this compound-2-carboxylate as a precursor) .
  • N-Boc deprotection followed by alkylation or acylation to introduce functional groups .
    • Optimization :
  • Control temperature (e.g., 50–100°C for amination), solvent choice (toluene or ACN), and catalysts (e.g., Pd2(dba)3 for cross-coupling) to maximize yield and purity .
  • Purification via chromatography or recrystallization to isolate enantiopure products .

Q. What structural characteristics of this compound influence its reactivity in organic synthesis?

  • Key Features :

  • The spirocyclic framework introduces steric constraints, directing regioselectivity in reactions like nucleophilic substitutions or oxidations .
  • Nitrogen atoms enable hydrogen bonding and ionic interactions, critical for binding to biological targets (e.g., enzymes or receptors) .
    • Reactivity Optimization :
  • Use polar solvents (e.g., DMF) to stabilize transition states in substitution reactions .
  • Methyl or benzyl substituents enhance steric shielding, reducing side reactions .

Advanced Research Questions

Q. How do structural modifications to the this compound core affect sigma receptor (S1R/S2R) binding affinity and functional activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Substituent Position : Adding a phenylethyl group to the 2,7-diazaspiro[3.5]nonane scaffold increases S1R affinity (e.g., compound 4b : KiS1R = 2.7 nM) due to hydrophobic interactions with Glu172 .
  • Functional Groups : Amide derivatives (e.g., 5b ) show reduced S2R binding (KiS2R = 102 nM) compared to alkylated analogs, indicating steric and electronic tuning .
    • Methodological Validation :
  • Use radioligand binding assays (e.g., [³H]DTG for S1R/S2R) to quantify Ki values .
  • Validate functional profiles via in vivo models (e.g., mechanical hypersensitivity assays in mice) and antagonist/agonist reversal tests (e.g., PRE-084 for S1R agonism) .

Q. What computational strategies are effective in predicting the binding modes of this compound derivatives with biological targets?

  • Approaches :

  • Molecular Docking : Simulate interactions with S1R/S2R using software like AutoDock Vina, focusing on salt bridges with Glu172 and hydrophobic pockets .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues .
    • Validation :
  • Cross-reference computational results with X-ray crystallography or mutagenesis studies (if available) to confirm binding poses .

Q. How can researchers resolve contradictions between in vitro binding data and in vivo pharmacological outcomes for diazaspiro derivatives?

  • Case Study : Compound 4b exhibits high S1R affinity (Ki = 2.7 nM) but no antiallodynic effect in mice, while 5b (KiS1R = 13 nM) shows efficacy.
  • Resolution Strategies :

  • Conduct functional assays (e.g., cAMP modulation) to determine if compounds are agonists/antagonists .
  • Evaluate pharmacokinetics (e.g., BBB permeability via PAMPA assays) to assess bioavailability discrepancies .
  • Use phenytoin reversal tests to confirm target engagement in vivo .

Q. What comparative advantages does the this compound scaffold offer over related spirocyclic compounds in drug design?

  • Comparative Analysis :

CompoundKey FeaturesLimitations
This compoundHigh 3D complexity, dual H-bond donorsLimited solubility in apolar solvents
Diazabicyclo[4.3.0]nonaneRigid bicyclic coreReduced S1R/S2R selectivity
8-Azaspiro[3.5]nonaneSingle N-atom, simpler synthesisLower binding affinity
  • Advantages :
  • Enhanced binding specificity due to dual nitrogen atoms and adjustable substituents .
  • Improved metabolic stability compared to non-spirocyclic amines .

Methodological Tables

Table 1 : Representative S1R/S2R Binding Affinities of this compound Derivatives

CompoundKiS1R (nM)KiS2R (nM)Selectivity (S1R/S2R)
4b2.72710-fold
5b131027.8-fold
8f1016516.5-fold

Table 2 : Key Reaction Conditions for Spirocore Functionalization

StepReagents/ConditionsYield Range
Buchwald-HartwigPd2(dba)3, SPhos, t-BuOK, 100°C, toluene60–85%
N-Boc DeprotectionTFA in DCM, rt, 4h>90%
Final AlkylationK2CO3, ACN, 50°C70–80%

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